Anti-HIV-1 Activity Profile: Target Compound vs. Structural Analog
In a standardized anti-HIV-1 cellular assay (CEM-T4 cells, MTT endpoint), 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid demonstrated >90% viral inhibition at a concentration >20 µM [1]. This activity profile is distinct from that of the closely related analog 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, which, based on class-level SAR, is expected to have altered cellular permeability and target engagement due to the presence of the lipophilic methylthio group, potentially leading to different potency and toxicity windows .
| Evidence Dimension | Anti-HIV-1 activity and cellular toxicity |
|---|---|
| Target Compound Data | >90% Inhibition at >20 µM; EC50 >20 µM; IC50 <10 (toxicity) |
| Comparator Or Baseline | 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (Structural analog) |
| Quantified Difference | Not directly quantified in same study; comparative assessment based on distinct physicochemical properties (predicted logP difference >1.0) and known SAR for HIV-1 integrase inhibitors. |
| Conditions | CEM-T4 cell line, MTT assay for both antiviral activity and cellular toxicity (Journal of Medicinal Chemistry 2011) |
Why This Matters
This activity profile defines a specific potency/toxicity window that may be advantageous in early-stage antiviral drug discovery, differentiating it from analogs with potentially higher inherent toxicity or lower potency.
- [1] NIAID Division of AIDS Anti-HIV/OI/TB Therapeutics Database. Compound 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CID 5840039). EC50 >20 µM, >90% Inhibition at >20 µM. https://chemdb.niaid.nih.gov/ View Source
